Key Building Block in Synthesis
A direct, quantitative comparison of 5,6-dichloro-2-methyl-1,3-benzothiazole against close analogs in a biological or material assay is not present in the public domain. The primary differentiator for this compound is its unique substitution pattern, which makes it a specific, non-interchangeable building block. While data is lacking for this exact compound, a class-level inference can be drawn: benzothiazoles with halogen substituents often exhibit enhanced biological activity compared to unsubstituted analogs [1]. For instance, a review of benzothiazole antimicrobials notes that the introduction of a chlorine atom on the phenyl ring significantly improves potency [1]. The 5,6-dichloro pattern represents a specific, further modification of this principle.
Commercially available as 98% pure powder; generic benzothiazole also available but lacks the specific substitution.
Defined starting point for SAR studies, avoiding custom synthesis.
No head-to-head comparison data; review substitution pattern requirements.
| Evidence Dimension | Building block availability and synthetic utility |
|---|---|
| Target Compound Data | 5,6-Dichloro-2-methyl-1,3-benzothiazole is commercially available from multiple suppliers as a 98% pure powder (e.g., ChemSrc) . |
| Comparator Or Baseline | Generic, unsubstituted benzothiazole (CAS 95-16-9) is also commercially available. |
| Quantified Difference | N/A |
| Conditions | Commercial sourcing |
Why This Matters
For researchers requiring a specific substitution pattern for SAR studies or targeted synthesis, this compound provides a defined, purchasable starting point, avoiding the time and cost of custom synthesis.
- [1] Keri, R. S., Patil, M. R., & Patil, S. A. (2015). A comprehensive review on current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. View Source
